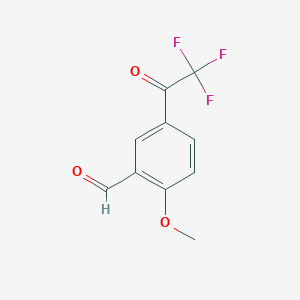

5-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde

Description

Properties

IUPAC Name |

2-methoxy-5-(2,2,2-trifluoroacetyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O3/c1-16-8-3-2-6(4-7(8)5-14)9(15)10(11,12)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDMDTRQLTTWAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde generally involves the introduction of the trifluoroacetyl group onto a suitably substituted benzaldehyde precursor, often 2-methoxybenzaldehyde or its derivatives. The key transformation is the acylation at the 5-position with trifluoroacetyl functionality.

Direct Acylation Using Trifluoroacetic Anhydride

One of the primary methods involves the electrophilic acylation of 2-methoxybenzaldehyde derivatives with trifluoroacetic anhydride:

Procedure : The reaction is typically carried out by treating 2-methoxybenzaldehyde with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl4) or other acidic catalysts to facilitate the Friedel-Crafts acylation at the 5-position of the aromatic ring.

Reaction conditions : The reaction is conducted under anhydrous conditions, often at low temperatures to control regioselectivity and avoid over-acylation.

Outcome : This method affords the this compound in moderate to good yields.

This approach is supported by patent literature and experimental procedures where trifluoroacetylation is achieved via trifluoroacetic anhydride and TiCl4 catalysis, followed by work-up and purification steps.

Cross-Coupling and Functional Group Transformations

While direct trifluoroacetylation is common, some synthetic strategies involve cross-coupling reactions to prepare the benzaldehyde precursor with desired substituents before trifluoroacetylation:

Suzuki Coupling :

Using 5-bromo-2-methoxybenzaldehyde or triflate derivatives, Suzuki cross-coupling with trifluoroacetylated boron reagents can be employed to install the trifluoroacetyl group indirectly.Sonogashira Coupling and Other Palladium-Catalyzed Reactions :

These methods are more common for installing complex substituents but can be adapted for trifluoroacetylated aromatic aldehyde synthesis when combined with subsequent oxidation or acylation steps.

Reduction and Further Functionalization

In some synthetic sequences, trifluoroacetylated intermediates are reduced to corresponding alcohols or further transformed before obtaining the final aldehyde. For example, acylpyrroles bearing trifluoroacetyl groups have been reduced with sodium borohydride (NaBH4) in methanol to carbinol derivatives, which can be used in subsequent condensation reactions.

Representative Data Table of Reaction Conditions and Yields

Summary of Key Research Findings

The trifluoroacetylation of 2-methoxybenzaldehyde derivatives is efficiently achieved using trifluoroacetic anhydride and Lewis acid catalysts like TiCl4, with control over regioselectivity to yield the 5-substituted product.

O-Alkylation of hydroxybenzaldehyde precursors with alkyl halides in the presence of potassium carbonate is a reliable method to prepare intermediates for further functionalization.

Cross-coupling reactions (Suzuki, Sonogashira) provide alternative routes to synthesize substituted benzaldehydes that can be further modified to introduce trifluoroacetyl groups.

Reduction of trifluoroacetylated intermediates to alcohols and subsequent condensation reactions have been reported, indicating versatile downstream chemistry.

Chemical Reactions Analysis

Types of Reactions: 5-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation: 5-(2,2,2-Trifluoroacetyl)-2-methoxybenzoic acid.

Reduction: 5-(2,2,2-Trifluoroacetyl)-2-methoxybenzyl alcohol.

Substitution: Various derivatives depending on the substituent used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of derivatives synthesized from 5-(2,2,2-trifluoroacetyl)-2-methoxybenzaldehyde. For instance, compounds derived from this aldehyde have been evaluated for their cytotoxic effects on various cancer cell lines, including glioblastoma. In vitro assays demonstrated significant apoptosis in cancer cells treated with these derivatives, indicating their potential as therapeutic agents against aggressive tumors .

Diabetes Management

In addition to anticancer properties, derivatives of this compound have shown promise in managing diabetes. Research has indicated that certain synthesized compounds can lower glucose levels significantly in diabetic models, suggesting a dual role in both cancer treatment and metabolic disorders .

Organic Synthesis Applications

Synthesis of Complex Molecules

this compound serves as a valuable building block in organic synthesis. Its reactivity allows for the formation of various functionalized compounds through condensation reactions. For example, it can be utilized in the synthesis of hydrazones and oxadiazoles, which are important scaffolds in drug discovery . The ability to modify this aldehyde further enhances its utility in creating diverse chemical entities.

Chemical Probes and Inhibitors

Biological Activity Modulation

This compound has been explored as a chemical probe to study biological systems. Its derivatives have been shown to inhibit specific enzymes involved in critical metabolic pathways. For instance, certain synthesized compounds exhibit inhibitory activity against methionyl-tRNA synthetase (MetRS), an enzyme implicated in various diseases . This highlights the potential for developing targeted therapies based on modifications of this compound.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer activity | Demonstrated significant cytotoxicity against glioblastoma cell lines with derivatives showing high apoptosis rates. |

| Study B | Diabetes management | Compounds lowered glucose levels effectively in diabetic models, indicating potential therapeutic applications. |

| Study C | Organic synthesis | Utilized as a precursor for synthesizing complex oxadiazole derivatives with promising biological activities. |

| Study D | Enzyme inhibition | Certain derivatives inhibited MetRS effectively, suggesting a pathway for drug development targeting specific diseases. |

Mechanism of Action

The mechanism by which 5-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group enhances the compound's reactivity and stability, making it a valuable component in various chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The trifluoroacetyl and methoxy substituents distinguish this compound from analogous benzaldehyde derivatives. Below is a detailed comparison based on structural features, reactivity, and applications:

Structural and Functional Group Comparisons

Reactivity and Stability

- Electrophilicity: The trifluoroacetyl group in this compound significantly increases the electrophilicity of the aldehyde compared to its non-fluorinated counterpart, 5-acetyl-2-methoxybenzaldehyde. This enhances its reactivity in nucleophilic additions (e.g., aldol condensations) .

- Electron-Withdrawing Effects : The trifluoroacetyl group (-CF₃CO) is more electron-withdrawing than acetyl (-COCH₃) or trifluoromethyl (-CF₃) groups, making the aldehyde more susceptible to oxidation or reduction reactions compared to 3-fluoro-5-(trifluoromethyl)benzaldehyde .

- Toxicity : Unlike mercury-containing analogs (e.g., [2-acetamido-4-(acetyloxymercurio)-1,3-thiazol-5-yl]-acetyloxymercury*), the target compound lacks heavy metals, reducing environmental and handling risks .

Biological Activity

5-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by various research findings.

Chemical Structure and Properties

The compound features a trifluoroacetyl group attached to a methoxy-substituted benzaldehyde. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, which may contribute to the biological activities observed in various studies.

1. Anti-inflammatory Activity

Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory effects. For instance, studies have demonstrated that certain trifluoroacetyl-containing compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in macrophage cell lines stimulated with lipopolysaccharides (LPS) . Specifically, the inhibition of nitric oxide (NO) production and cyclooxygenase-2 (COX-2) expression has been noted in related compounds, suggesting a potential mechanism for anti-inflammatory activity.

Table 1: Inhibitory Effects on Pro-inflammatory Cytokines

| Compound | Cytokine Inhibition | Mechanism of Action |

|---|---|---|

| This compound | TBD | Inhibition of iNOS and COX-2 expression |

| (±)-norannuradhapurine | TNF-α, IL-1β, IL-6 | Suppression of NO and PGE2 production |

2. Antimicrobial Activity

Trifluoroacetyl derivatives have shown promising antimicrobial properties. For example, a study highlighted that related compounds exhibited significant antibacterial efficacy against gram-positive bacteria and bacterial biofilms . Although specific data on this compound is limited, its structural similarity to these active compounds suggests potential antimicrobial effects.

3. Anticancer Activity

The anticancer potential of compounds containing trifluoroacetyl groups has been explored in various studies. For instance, some derivatives have demonstrated cytotoxic effects against glioblastoma cell lines through apoptosis induction . The molecular docking studies indicate that these compounds can effectively bind to target proteins involved in cancer progression.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | TBD | TBD | Induction of apoptosis |

| 1-{5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]}-1,3,4-oxadiazol-3(2H)-yl | LN229 (Glioblastoma) | TBD | DNA damage |

Case Studies

A notable case study involved the synthesis of a series of trifluoroacetyl-containing scaffolds and their evaluation for biological activity. These studies revealed that certain derivatives could significantly lower glucose levels in diabetic models while also exhibiting cytotoxicity against cancer cell lines .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde, and how do substituent positions influence reaction efficiency?

- Methodology : Utilize Friedel-Crafts acylation or directed ortho-metalation strategies to introduce the trifluoroacetyl group. Substituent effects (e.g., methoxy groups) can direct electrophilic substitution or stabilize intermediates. Structural analogs like 4'-Fluoro-2'-hydroxyacetophenone (CAS 399-36-0) demonstrate how electron-donating groups alter reactivity, requiring optimization of catalysts (e.g., Lewis acids) and temperature controls .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Use nitrile gloves and flame-retardant lab coats to prevent skin contact. Conduct reactions in fume hoods with proper ventilation due to potential aldehyde volatility. Inspect gloves for integrity before use and follow OSHA-compliant disposal procedures for contaminated materials. Emergency protocols include immediate rinsing for eye/skin exposure and spill containment using inert absorbents .

Q. Which analytical techniques are prioritized for characterizing purity and structural confirmation?

- Methodology :

- NMR : Analyze and NMR to confirm methoxy and trifluoroacetyl group positions.

- HPLC-MS : Quantify purity using reverse-phase columns (C18) with UV detection at 254 nm.

- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm) and aldehyde peaks (~2800 cm) .

Advanced Research Questions

Q. How can computational docking predict the biological activity of this compound?

- Methodology : Employ AutoDock4 with flexible side-chain sampling to model interactions with target proteins (e.g., enzymes with hydrophobic pockets). Parameterize the trifluoroacetyl group’s electronegativity and aldehyde’s nucleophilic reactivity. Cross-validate results using molecular dynamics simulations (e.g., AMBER) to assess binding stability .

Q. What strategies resolve contradictions in spectroscopic data between this compound and its analogs?

- Methodology :

- Comparative Analysis : Contrast NMR shifts with analogs like 2-Fluoro-6-methoxybenzaldehyde (CAS 128495-46-5) to identify electronic effects.

- X-ray Crystallography : Resolve ambiguities in substituent positioning, particularly for trifluoroacetyl orientation.

- DFT Calculations : Simulate expected spectra (e.g., IR, NMR) to validate experimental observations .

Q. How does the trifluoroacetyl group modulate biological activity in in vitro assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.